molecular formula C17H15NO4S B14429732 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester CAS No. 80360-15-2

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester

Cat. No.: B14429732
CAS No.: 80360-15-2
M. Wt: 329.4 g/mol
InChI Key: OXYQSCWGVLKSEB-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals This particular compound is characterized by the presence of an indole core, a carboxylic acid group, a phenylsulfonyl group, and an ethyl ester moiety

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives. In this method, phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The subsequent introduction of the carboxylic acid, phenylsulfonyl, and ethyl ester groups can be achieved through various functional group transformations and coupling reactions .

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, protective groups, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The indole core is known to interact with multiple receptors and enzymes, influencing biological processes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:

Properties

CAS No.

80360-15-2

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)indole-3-carboxylate

InChI

InChI=1S/C17H15NO4S/c1-2-22-17(19)15-12-18(16-11-7-6-10-14(15)16)23(20,21)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

OXYQSCWGVLKSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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